(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate
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Overview
Description
(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is a complex organic compound that features a pyridine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate typically involves the condensation of 2-aminopyridine with 4-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit various biological activities.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has a similar pyridine and benzoate structure and is studied for its nonlinear optical properties.
Uniqueness
(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate is unique due to its specific combination of a pyridine ring and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
[(E)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17) |
InChI Key |
XMPVELWXKYOMCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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